molecular formula C9H14N2O B13605400 3-(6-Methoxypyridin-2-YL)propan-1-amine

3-(6-Methoxypyridin-2-YL)propan-1-amine

Cat. No.: B13605400
M. Wt: 166.22 g/mol
InChI Key: VSULVFKUBNPOIU-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-2-YL)propan-1-amine typically involves the reaction of 6-methoxypyridine with a suitable amine precursor. One common method is the reductive amination of 6-methoxypyridine-2-carbaldehyde with propan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-2-YL)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

3-(6-Methoxypyridin-2-YL)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxypyridin-2-YL)propan-1-amine is unique due to its specific combination of a methoxy group on the pyridine ring and an amine group on the propyl chain. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-12-9-6-2-4-8(11-9)5-3-7-10/h2,4,6H,3,5,7,10H2,1H3

InChI Key

VSULVFKUBNPOIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CCCN

Origin of Product

United States

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